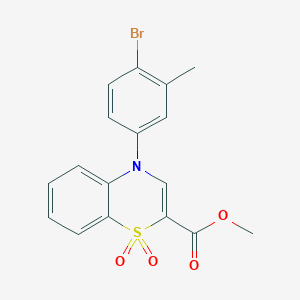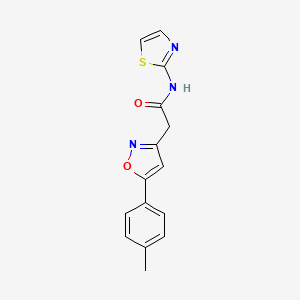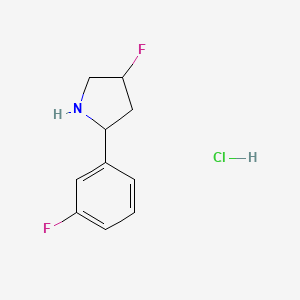
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride is a compound with the molecular weight of 201.67 . It is a white solid .
Molecular Structure Analysis
The molecular formula of this compound is C10H13ClFN . The InChI code is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H .Physical And Chemical Properties Analysis
This compound is a white solid with a molecular weight of 201.67 . Its density is reported to be 1.1±0.1 g/cm3 . The boiling point is 241.8±33.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Characterization
Towards New Heterocycle-Based Molecules : A study detailed the synthesis and characterization of a closely related compound, highlighting its potential role in non-linear optics due to calculated hyperpolarizability and charge transfer properties. The molecule's stability in water and sensitivity towards autoxidation were investigated, suggesting applications in developing new anti-cancerous drugs (Murthy et al., 2017).
Chemical Sensing and Biological Activities
Selective Chemosensors : A pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized, serving as a selective chemosensor for Al(3+), demonstrating the utility of related pyrrolidine compounds in chemical sensing applications (Maity & Govindaraju, 2010).
Fluorescent Chemosensors : Another study synthesized fluorescent chemosensors based on pyrrolo[3,4-c]pyridine for Fe3+/Fe2+ sensitivity, with applications in living cell imaging, further underscoring the potential of pyrrolidine derivatives in biochemical research (Maity et al., 2018).
Molecular Docking and QSAR Studies
c-Met Kinase Inhibitors : Docking and QSAR studies on derivatives of pyrrolidine compounds as c-Met kinase inhibitors were performed, indicating the significance of these compounds in designing inhibitors with high biological activity (Caballero et al., 2011).
Fluorination Techniques and Synthetic Applications
Microwave-Assisted Fluorination : A method for fluorination of pyrrolidine rings under microwave conditions was described, showcasing a synthetic pathway to introduce fluorine into complex molecules, which could be instrumental in the synthesis of novel pharmaceuticals (Troegel & Lindel, 2012).
Catalytic Reactions and Synthesis
Enantioselective Catalytic Fluorolactonization : The synthesis of 4-fluoroisochromanones via catalytic fluorolactonization highlighted the utility of fluorine in creating stereogenic centers, relevant for medicinal chemistry and drug design (Woerly et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10;/h1-4,9-10,13H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMYUYBQIBDGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

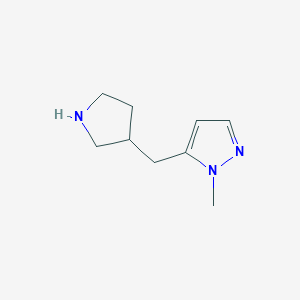
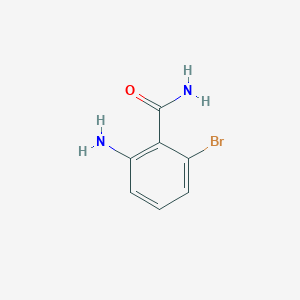
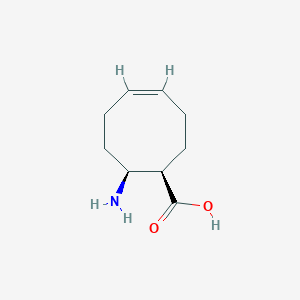
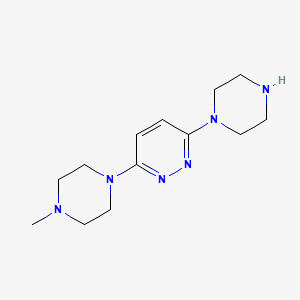
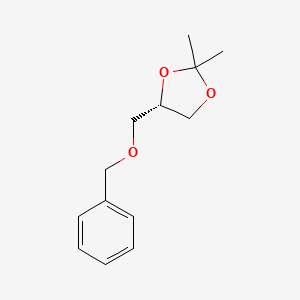
![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)

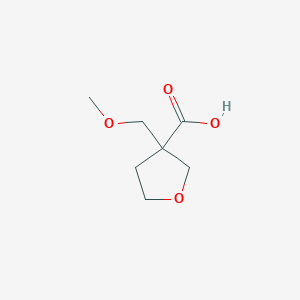

![3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
